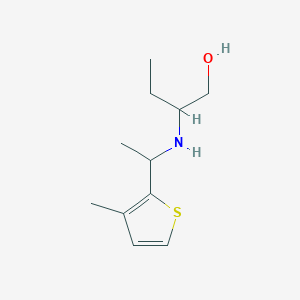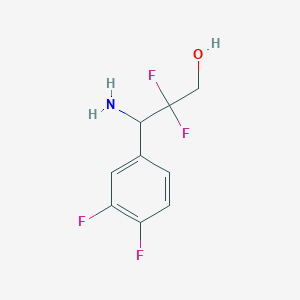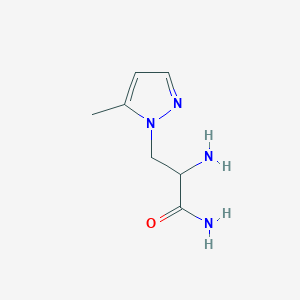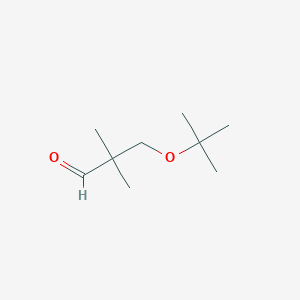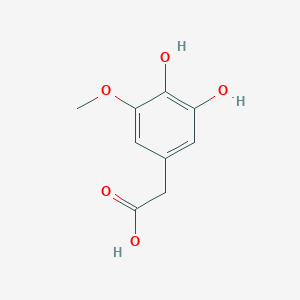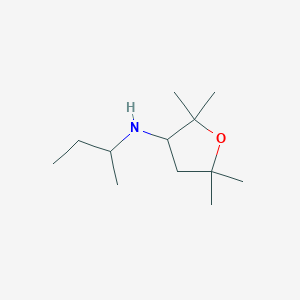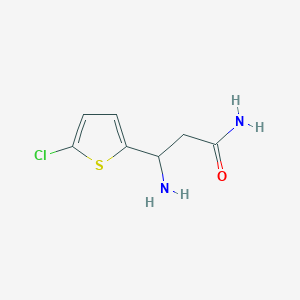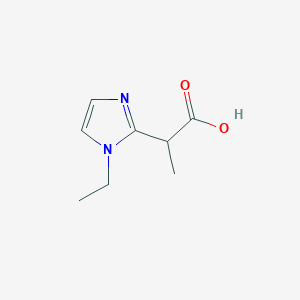
5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an ethyl group and a fluoroethyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-fluoroethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to modify the triazole ring or the attached groups.
Substitution: The ethyl or fluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups to the triazole ring.
Aplicaciones Científicas De Investigación
5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound may be used as a herbicide or pesticide, leveraging its ability to disrupt biological processes in pests or weeds.
Materials Science: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the ethyl group, which may affect its biological activity and chemical properties.
5-Ethyl-4H-1,2,4-triazole-3-thiol: Lacks the fluoroethyl group, which can influence its reactivity and applications.
Uniqueness
5-Ethyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both ethyl and fluoroethyl groups, which can enhance its chemical reactivity and biological activity. The combination of these groups allows for a broader range of applications and interactions with molecular targets.
Propiedades
Fórmula molecular |
C6H10FN3S |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-ethyl-4-(2-fluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H10FN3S/c1-2-5-8-9-6(11)10(5)4-3-7/h2-4H2,1H3,(H,9,11) |
Clave InChI |
VEZGMOCHDFBXNB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=S)N1CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)
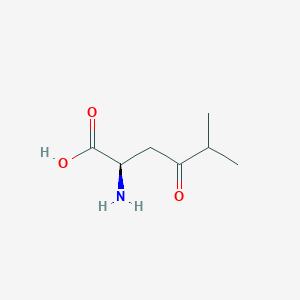
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
